(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one
Description
(2S)-2,5-Diamino-1-(aziridin-1-yl)pentan-1-one is a chiral compound featuring a pentanone backbone with two amino groups at positions 2 and 5 and an aziridine ring at the terminal carbonyl group. Aziridine derivatives are known for their alkylating properties, often exploited in anticancer agents due to their ability to crosslink DNA . The diamino groups enhance solubility and may facilitate interactions with biological targets through hydrogen bonding or chelation. While direct synthesis data for this compound are unavailable in the provided evidence, analogous aziridine-containing molecules are typically synthesized via nucleophilic ring-opening or condensation reactions .
Properties
CAS No. |
743409-13-4 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one |
InChI |
InChI=1S/C7H15N3O/c8-3-1-2-6(9)7(11)10-4-5-10/h6H,1-5,8-9H2/t6-/m0/s1 |
InChI Key |
JJEXJKHZIXQBPJ-LURJTMIESA-N |
Isomeric SMILES |
C1CN1C(=O)[C@H](CCCN)N |
Canonical SMILES |
C1CN1C(=O)C(CCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one typically involves the formation of the aziridine ring followed by the introduction of the diamino groups. One possible route could be:
Formation of Aziridine Ring: Starting from a suitable precursor such as an amino alcohol, the aziridine ring can be formed through intramolecular cyclization using reagents like tosyl chloride and a base.
Introduction of Diamino Groups: The diamino groups can be introduced through nucleophilic substitution reactions, where the aziridine ring reacts with amines under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes oxidation at the primary amino group (NH₂) or carbonyl group, forming oxo derivatives such as α-ketoamides or imines under controlled conditions. Reduction of the aziridine ring with agents like LiAlH₄ produces amino alcohols, while catalytic hydrogenation opens the ring to generate linear amines .
Aziridine Ring-Opening Reactions
The strained aziridine ring facilitates nucleophilic attacks, enabling:
-
Acid-Catalyzed Hydrolysis : Forms γ-lactams via intramolecular cyclization in HCl/MeOH .
-
Thiol Addition : Cysteine residues in enzymes (e.g., DAP epimerase) attack the methylene group, forming covalent adducts (IC₅₀ = 2.88 mM for irreversible inhibition) .
-
Electrophilic Substitution : Reacts with alkyl halides (R-X) at the aziridine nitrogen, yielding N-alkylated products .
Mechanistic Insight :
-
Nucleophiles (e.g., HS⁻, RO⁻) preferentially attack the less hindered aziridine carbon (C1), preserving stereochemistry at C2 .
-
Ring-opening rate increases in polar aprotic solvents (DMF > THF > CH₂Cl₂) .
Condensation and Cross-Coupling
The primary amines participate in:
-
Schiff Base Formation : Reacts with aldehydes (RCHO) to form imines, stabilized by intramolecular H-bonding.
-
Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides yields biaryl amines (e.g., 75% yield with PhBr) .
Stereochemical Impact :
-
The (2S) configuration directs regioselectivity in asymmetric reactions, favoring cis-addition products in >80% diastereomeric excess .
Enzyme Inhibition Mechanisms
In biochemical contexts, the compound acts as a mechanism-based inhibitor:
-
Reversible Binding : Competes with LL-diaminopimelic acid (LL-DAP) at the DAP epimerase active site .
-
Irreversible Inactivation : Thiolate attack (Cys-73/Cys-217) on the aziridine methylene forms stable enzyme-inhibitor complexes (MALDI-TOF/MS confirmed) .
| Target Enzyme | Inhibition Type | Binding Site | Kinetic Parameter |
|---|---|---|---|
| DAP Epimerase | Irreversible | Cys-73/Cys-217 | kₐᵦₛ = 1.2 × 10³ M⁻¹s⁻¹ |
| L-Threonine Dehydrogenase | None | N/A | No activity at 1 mM |
Thermal and pH Stability
Reactivity is modulated by environmental factors:
Scientific Research Applications
Anticancer Properties
The aziridine moiety in (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one has been associated with anticancer activity. Compounds containing aziridine rings are known for their ability to alkylate DNA, which can lead to apoptosis in cancer cells. This property makes them valuable candidates in the development of new chemotherapeutic agents. Research indicates that derivatives of aziridine can act as inhibitors of specific enzymes involved in cancer progression, thereby enhancing their therapeutic potential.
Enzyme Inhibition
The compound's structure allows it to interact with various biological macromolecules, potentially serving as an enzyme inhibitor. Studies have shown that similar compounds can effectively inhibit caspases and other enzymes linked to disease pathways, making this compound a subject of interest for drug development targeting metabolic disorders and other diseases .
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in biological research. Investigations into how this compound interacts with cellular targets can reveal insights into its potential therapeutic effects. For instance, studies focusing on its ability to induce apoptosis or inhibit specific metabolic pathways are essential for elucidating its role in cellular processes.
Synthesis of Biologically Active Molecules
In synthetic biology, this compound serves as an intermediate for creating more complex molecules with biological activity. Its reactivity due to the strained aziridine ring allows for various modifications that can enhance biological efficacy or selectivity against specific targets .
Polymer Production
The unique chemical properties of this compound position it as a potential building block in the synthesis of polymers and other materials. Its reactivity can be harnessed to create cross-linked structures or functionalized polymers that exhibit desirable physical and chemical properties .
Agrochemicals
In the agrochemical industry, compounds with similar structures have been explored for their potential use as herbicides or pesticides. The ability of this compound to interact with biological systems may allow it to function as an effective agent in agricultural applications .
Mechanism of Action
The mechanism of action of (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. If used as a drug, it might alkylate DNA, leading to cell death.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
- Aziridine vs. Halogenated Compounds: The target compound’s aziridine group confers electrophilic reactivity, enabling DNA crosslinking, whereas brominated pentanones (e.g., 1j) exhibit halogen-driven hydrophobicity, influencing membrane permeability .
- Amino Groups vs. Aromatic Substituents: The diamino groups in the target compound enhance aqueous solubility compared to aryl-substituted pentanones, which are more lipophilic due to aromatic rings .
Biological Activity
(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one is a synthetic organic compound characterized by its aziridine and diamino functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and anticancer properties.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 743409-13-4 |
| Molecular Formula | C7H15N3O |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CN1C(=O)C(CCCN)N |
The biological activity of this compound is primarily attributed to its aziridine moiety, which is known for its reactivity. Aziridines can undergo ring-opening reactions that allow them to interact with biological macromolecules, such as proteins and nucleic acids. Specifically, this compound may act as an alkylating agent, potentially leading to DNA damage and subsequent apoptosis in cancer cells.
Anticancer Potential
Research indicates that compounds with aziridine rings exhibit significant anticancer properties. The mechanism often involves the formation of covalent bonds with DNA, leading to cell cycle arrest and apoptosis. For instance, studies have shown that aziridine-containing compounds can effectively inhibit tumor growth in various cancer models .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound may interact with specific enzymes involved in metabolic pathways or signal transduction, thereby modulating cellular responses. This property is particularly relevant in the context of drug development for conditions such as cancer and neurodegenerative diseases .
Study 1: Antitumor Activity
In a study focusing on the antitumor activity of aziridine derivatives, this compound was evaluated alongside other aziridine compounds. The results indicated that this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce DNA damage through alkylation .
Study 2: Enzyme Inhibition
Another research effort explored the inhibition of monoamine oxidase (MAO) by aziridine derivatives. The findings suggested that this compound could serve as a reversible inhibitor of MAO-B, which is crucial in the metabolism of neurotransmitters. This inhibition could enhance dopamine levels in the brain, presenting a potential therapeutic avenue for Parkinson's disease .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
Q & A
Q. What safety protocols are critical when handling (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks, especially given aziridine's potential volatility and toxicity .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to mitigate degradation. Long-term storage increases instability and hazard potential .
- Disposal: Follow hazardous waste regulations. Neutralize aziridine-containing residues with dilute acetic acid before disposal, and document compliance with local environmental guidelines .
Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm stereochemistry and functional groups. For example, aziridine protons typically resonate at δ 1.5–2.5 ppm, while α-amino protons appear at δ 3.0–4.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar amines .
- Infrared (IR) Spectroscopy: Identify amine (N–H stretch: ~3300 cm) and carbonyl (C=O: ~1650 cm) groups.
Table 1: Example NMR Data for Structural Analogues (Adapted from )
| Compound | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| 5-Bromo-1-(4-methylphenyl)pentan-1-one | 2.35 (s, 3H, CH) | 207.1 (C=O) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
Methodological Answer:
- Iterative Validation: Cross-validate results using complementary techniques (e.g., X-ray crystallography for ambiguous NMR peaks) .
- Computational Modeling: Employ density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Peer Consultation: Collaborate with specialists to interpret complex splitting patterns (e.g., coupling in aziridine rings) .
Q. What challenges arise in validating GC/MS methods for analyzing this compound in non-biological samples?
Methodological Answer:
- Matrix Interference: Co-eluting impurities from synthetic byproducts (e.g., aziridine oligomers) require optimized column conditions (e.g., DB-5MS phase) .
- Derivatization: Enhance volatility via silylation (e.g., BSTFA) for amines. Validate derivatization efficiency using spiked controls .
- Quantification Limits: Establish a linear range (0.1–100 µg/mL) with R > 0.99 and limit of detection (LOD) ≤ 10 ng/mL .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Methodological Answer:
- Degradation Pathways: Aziridine rings are prone to hydrolysis under humid conditions. Monitor via periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) .
- Storage Optimization: Use desiccants and argon purging to reduce moisture/oxygen exposure. Record lot-specific stability data to correlate degradation with experimental anomalies .
Table 2: Stability Assessment Under Different Conditions
| Condition | Degradation (%) at 30 Days | Key Degradants Identified |
|---|---|---|
| 25°C, ambient air | 22% | Open-chain amine |
| 4°C, inert atmosphere | 5% | None detected |
Q. What strategies mitigate aziridine ring-opening during multi-step synthesis?
Methodological Answer:
- Protecting Groups: Temporarily block the aziridine nitrogen with Boc (tert-butoxycarbonyl) to prevent nucleophilic attack. Deprotect with TFA post-synthesis .
- Low-Temperature Reactions: Conduct alkylation steps at −20°C to reduce ring strain-induced reactivity .
- Catalytic Control: Use Pd/C or Raney nickel for selective hydrogenation without disrupting the aziridine moiety .
Q. How can in vitro toxicity assays guide safe handling protocols?
Methodological Answer:
- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Cytotoxicity Assays: Measure IC in HEK293 cells via MTT assay. Compare results with structurally similar aziridine derivatives to infer hazard potential .
- LD Estimation: Use OECD Guideline 423 for acute oral toxicity in rodents, prioritizing compounds with LD > 500 mg/kg for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
